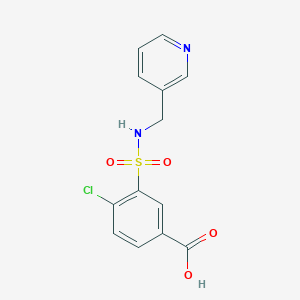

4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic Acid

Description

4-Chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted with a chlorine atom at position 4 and a sulfamoyl group at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of sulfonamides, which are commonly used as diuretics, carbonic anhydrase inhibitors, and antimicrobial agents .

Properties

IUPAC Name |

4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O4S/c14-11-4-3-10(13(17)18)6-12(11)21(19,20)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZPBCFRGXJPKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24841242 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3-pyridinemethanamine.

Formation of Sulfamoyl Intermediate: The 3-pyridinemethanamine is reacted with chlorosulfonic acid to form the sulfamoyl intermediate.

Coupling Reaction: The sulfamoyl intermediate is then coupled with 4-chlorobenzoic acid under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Amines or alcohols.

Scientific Research Applications

4-Chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-3-(pyridin-3-ylmethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical and Pharmacological Insights

Lipophilicity and Solubility: The pyridin-3-ylmethyl group in the target compound introduces moderate polarity due to the nitrogen atom in the pyridine ring, balancing solubility and membrane permeability. Fluorine substitution (CAS 721415-29-8) increases electronegativity, which may improve metabolic stability and target binding via dipole interactions .

Electronic Effects :

- The pyridine ring’s electron-deficient nature in the target compound could enhance interactions with electron-rich enzyme active sites, such as carbonic anhydrase. Comparatively, phenyl-substituted analogs (e.g., CAS 1262010-41-2) rely on hydrophobic and π-π stacking interactions .

Synthetic Pathways: Many analogs are synthesized via sulfonylation of 4-chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3) with appropriate amines . The target compound likely involves reacting this intermediate with 3-(aminomethyl)pyridine.

Biological Activity :

- The benzoyl-extended analog (2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid) is structurally related to chlorthalidone, a potent diuretic, suggesting similar mechanisms of action for the target compound .

- Pyridine-containing derivatives may exhibit improved selectivity for specific isoforms of carbonic anhydrase compared to alkyl or phenyl-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.